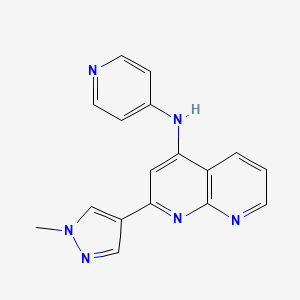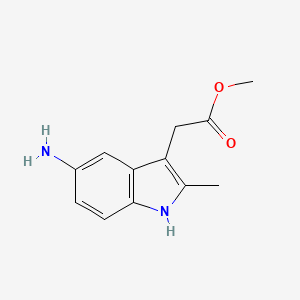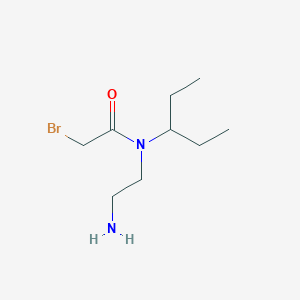
N-(2-aminoethyl)-2-bromo-N-pentan-3-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-2-bromo-N-pentan-3-ylacetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromine atom, an aminoethyl group, and a pentan-3-yl group attached to an acetamide backbone.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-bromo-N-pentan-3-ylacetamide and ethylenediamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at a temperature range of 0°C to 25°C.
Catalysts: A catalyst such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods:
Batch Process: The compound can be produced in a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce the bromine atom to hydrogen.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium iodide or potassium cyanide can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Corresponding oxo-compounds.
Reduction Products: Compounds with reduced bromine atoms.
Substitution Products: Compounds with substituted bromine atoms.
Scientific Research Applications
Chemistry: The compound can be used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It may serve as a reagent in biochemical assays or as a building block for bioactive molecules. Medicine: Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-Aminoethyl)-2-bromo-N-pentan-3-ylacetamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would vary based on the specific biological system and the intended use of the compound.
Comparison with Similar Compounds
N-(2-Aminoethyl)acetamide: Similar structure but lacks the bromine atom.
N-(2-Aminoethyl)-2-chloro-N-pentan-3-ylacetamide: Similar but with a chlorine atom instead of bromine.
N-(2-Aminoethyl)-2-iodo-N-pentan-3-ylacetamide: Similar but with an iodine atom instead of bromine.
This compound's versatility and unique properties make it a valuable subject of study and application in various scientific and industrial fields. Further research and development could uncover even more uses and benefits.
Properties
Molecular Formula |
C9H19BrN2O |
|---|---|
Molecular Weight |
251.16 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-bromo-N-pentan-3-ylacetamide |
InChI |
InChI=1S/C9H19BrN2O/c1-3-8(4-2)12(6-5-11)9(13)7-10/h8H,3-7,11H2,1-2H3 |
InChI Key |
UAJJTBNOAOGCIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N(CCN)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
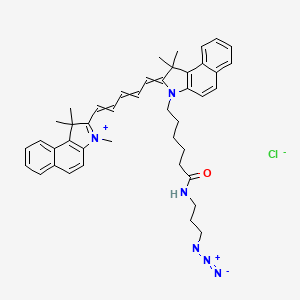
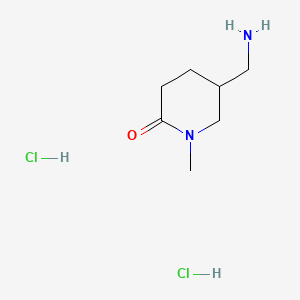

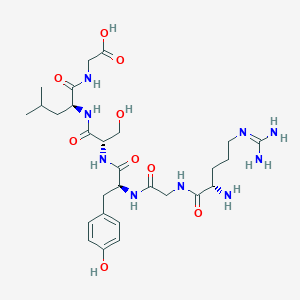
![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B15358752.png)
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]-N-methylcarbamate](/img/structure/B15358754.png)
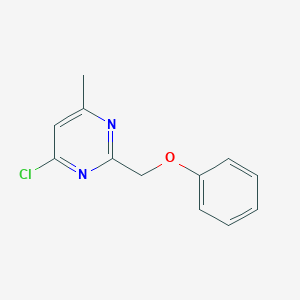
![Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride](/img/structure/B15358761.png)
